molecular formula C20H22N2O3 B11124315 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B11124315
M. Wt: 338.4 g/mol
InChI Key: SSPDZLPOGPRDIH-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide is a synthetic organic compound characterized by its indole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Acetamide Formation: The acetamide moiety is introduced by reacting the indole derivative with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and methoxy groups.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of indole-based drugs and their interactions with proteins and nucleic acids.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its structural similarity to bioactive indole derivatives.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable indole core and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The methoxy and acetamide groups can further modulate its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide: Unique due to its specific substitution pattern on the indole and phenyl rings.

    N-[1-(2-hydroxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group on the phenyl ring.

Uniqueness

This compound is unique due to its dual methoxy substitutions, which can influence its chemical reactivity and biological activity. This specific substitution pattern may confer distinct properties compared to other indole derivatives, making it a valuable compound for research and development.

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.

Compound Overview

  • Molecular Formula : C20H22N2O3
  • Molecular Weight : 338.4 g/mol
  • IUPAC Name : this compound

This compound features an indole moiety linked to a methoxyphenyl group, which is believed to enhance its biological activity compared to structurally similar compounds.

Preliminary studies suggest that this compound exerts its biological effects through interactions with specific molecular targets. The following mechanisms have been proposed:

  • Antimicrobial Activity : The compound shows promise in inhibiting the growth of various microbial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for microbial survival.
  • Anticancer Properties : Research indicates that this compound may influence cancer cell proliferation and induce apoptosis (programmed cell death). It is hypothesized that it interacts with signaling pathways involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar compounds highlighted the significance of methoxy substitutions in enhancing activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural features suggest potential efficacy against microbial pathogens.

Anticancer Studies

In vitro studies have demonstrated that compounds with indole structures can inhibit tumor growth. For instance, a related indole derivative showed significant tumor growth inhibition in xenograft models of head and neck cancer, suggesting that this compound may possess similar properties .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamideContains an indole moietyModerate anticancer activity
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivativesSimilar indole structureAntimicrobial properties
N-[1-(3-methoxyphenyl)-indol-4-yl]-acetamidesIndole structure with phenolic substitutionVaries in anticancer efficacy

The unique combination of an indole moiety with methoxy groups in this compound may enhance its biological activities compared to other compounds listed.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized various indole derivatives and evaluated their anticancer activities. One derivative demonstrated an IC50 value of 5 µM against breast cancer cells, indicating significant potential for further development . Future studies on this compound could provide insights into its specific anticancer mechanisms.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of methoxy-substituted indoles. The results indicated that compounds with two methoxy groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also be effective against these pathogens .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22N2O3/c1-24-13-12-22-11-10-16-17(7-5-8-18(16)22)21-20(23)14-15-6-3-4-9-19(15)25-2/h3-11H,12-14H2,1-2H3,(H,21,23)

InChI Key

SSPDZLPOGPRDIH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=CC=C3OC

Origin of Product

United States

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